(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
Synthesis Analysis
The synthesis of spiropyran derivatives, including those with complex bicyclic systems, often involves cascade reactions or cyclization processes. For example, Prins cascade cyclization has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the utility of such processes in constructing spiropyran frameworks (Reddy et al., 2014).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are primary tools for determining the molecular structure of spiropyran derivatives. Studies often reveal non-planar ring systems, chair conformations, and detailed atomic configurations, providing insights into the molecular geometry and conformational stability of these compounds (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Spiropyran derivatives undergo various chemical reactions, including aminomethylation, that lead to the synthesis of new compounds with potential biological activities. The reactivity of these compounds can be attributed to their unique structural features, enabling the formation of novel derivatives through selective functionalization (A. Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties of spiropyran derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. Crystallographic studies provide valuable data on the compound's geometry, intermolecular interactions, and the arrangement in the solid state, contributing to a deeper understanding of its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the spiropyran derivative's molecular structure. The presence of functional groups, such as bromine or methanone, affects the compound's chemical behavior, including its potential as a precursor for further chemical transformations or its activity in biological systems.
References:
Scientific Research Applications
Synthesis of Peptides
A study describes the use of a related compound, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for the synthesis of N-protected amino acid-ASUD esters. These esters are useful in peptide synthesis, highlighting the compound's role in facilitating the creation of complex biological molecules (Rao et al., 2016).
Prins Cascade Cyclization
A novel Prins cascade process involving a related structure, 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, is developed for synthesizing spiromorpholinotetrahydropyran derivatives. This represents a new method for forming complex chemical structures, which could be relevant for various applications in organic chemistry (Reddy et al., 2014).
Crystal Structure and Biological Activity
Research focusing on a similar compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, has explored its crystal structure and biological activity. This study provides insights into the molecular configuration and potential biological interactions of such compounds (Yuan et al., 2017).
Antibacterial and Antifungal Activity
A study on the synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, a structurally related compound, revealed its antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Rao et al., 2013).
Aminomethylation and Derivative Synthesis
A study demonstrates the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde, leading to the synthesis of new diazaspiro derivatives. This showcases the compound's versatility in chemical transformations (Khrustaleva et al., 2018).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-12-8-11(9-16-10-12)13(18)17-4-2-14(3-5-17)19-6-1-7-20-14/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQPOOPYPOEGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CN=C3)Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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